molecular formula C16H22BrN B13967569 2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane

2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane

Cat. No.: B13967569
M. Wt: 308.26 g/mol
InChI Key: ORSISQWVWHCBQQ-UHFFFAOYSA-N
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Description

2-Benzyl-7-(bromomethyl)-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a benzyl group, a bromomethyl group, and an azaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic core followed by the introduction of the benzyl and bromomethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The benzyl group can be introduced via a nucleophilic substitution reaction, while the bromomethyl group can be added using bromination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.

Scientific Research Applications

2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Studies: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2,7-diazaspiro[4.4]nonane: Similar spirocyclic structure but with different functional groups.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with distinct functional groups and applications.

Uniqueness

2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane is unique due to the presence of both benzyl and bromomethyl groups, which confer specific reactivity and potential applications. Its spirocyclic structure also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H22BrN

Molecular Weight

308.26 g/mol

IUPAC Name

2-benzyl-8-(bromomethyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C16H22BrN/c17-11-15-6-7-16(10-15)8-9-18(13-16)12-14-4-2-1-3-5-14/h1-5,15H,6-13H2

InChI Key

ORSISQWVWHCBQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CC1CBr

Origin of Product

United States

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